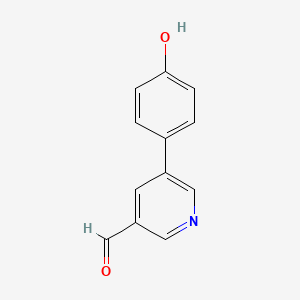![molecular formula C10H11BrF2N2 B1415544 2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1934596-70-9](/img/structure/B1415544.png)
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
説明
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine, also known as 2-Bromo-6-DFPMP, is a pyridine-based compound used in a variety of scientific research applications. Its unique structure and properties have made it a useful tool for a range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Proton Transfer Studies
Research on compounds similar to 2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine, such as 2-(1H-pyrazol-5-yl)pyridines, has revealed their capacity for various photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies provide valuable insights into the photochemical behavior of pyridine derivatives (Vetokhina et al., 2012).
Synthesis and Biological Activities
Pyridine derivatives, synthesized through methods like the Suzuki cross-coupling reaction, have been studied for their potential biological activities. Research has shown that certain pyridine derivatives exhibit significant biological properties, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Use in Time-Resolved Fluorescence Immunoassay
A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, synthesized from a pyridine derivative, has shown promise in increasing the efficiency of such assays. The research focused on the synthesis, separation, and characterization of this intermediate, demonstrating its potential application in biochemical assays (Pang Li-hua, 2009).
Spectroscopic and DFT Studies
Spectroscopic techniques, along with density functional theory (DFT), have been used to characterize and analyze pyridine derivatives, revealing insights into their molecular structure and properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Vural & Kara, 2017).
Crystal Structure Investigations
Research into the crystal and molecular structures of pyridine derivatives has provided detailed insights into their molecular geometry and intermolecular interactions. This information is vital for understanding the properties and potential applications of these compounds in various fields (Rodi et al., 2013).
Catalytic Applications
Studies have also been conducted on the use of pyridine derivatives as ligands in catalytic reactions, such as ethylene oligomerization. These compounds have shown promising results in enhancing the efficiency and selectivity of these reactions, demonstrating their potential in industrial applications (Nyamato et al., 2016).
Antimicrobial Activity
Research on cyanopyridine derivatives has revealed their potential as antimicrobial agents. The synthesized compounds have been evaluated against various bacteria, showing promising results in inhibiting microbial growth (Bogdanowicz et al., 2013).
特性
IUPAC Name |
2-bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-9-3-1-2-8(14-9)6-15-5-4-10(12,13)7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOVQBBNZIWDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)
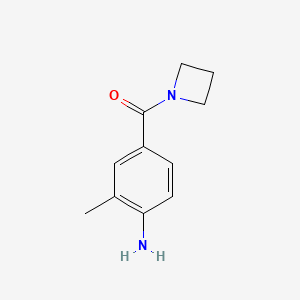
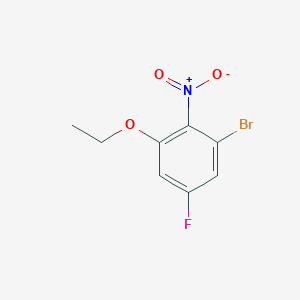
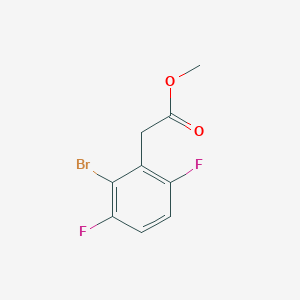
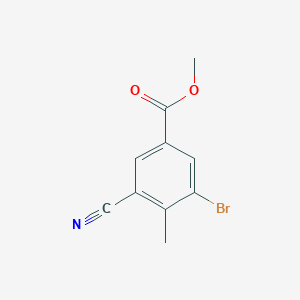
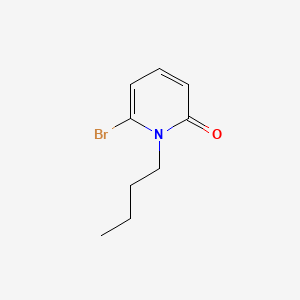
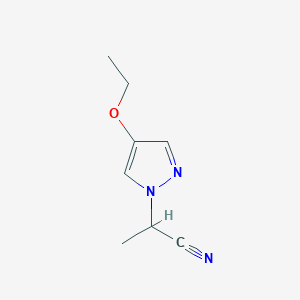
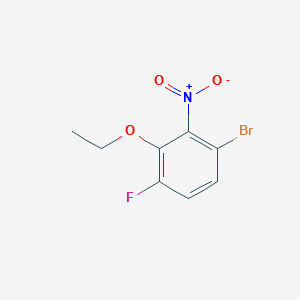
methylamine](/img/structure/B1415480.png)


